Cas no 1226458-01-0 (2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile)

2-((5-(3,4-Dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile is a specialized organic compound featuring a substituted imidazole core with dichlorophenyl and trifluoromethylphenyl moieties, coupled with a thioacetonitrile functional group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of electron-withdrawing groups (chloro and trifluoromethyl) enhances its stability and influences its binding interactions, making it valuable for structure-activity relationship studies. Its thioether linkage offers versatility for further derivatization. The compound is typically handled under controlled conditions due to its sensitivity and requires expertise in handling nitrile-containing compounds.
2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile structure
1226458-01-0 structure
Product name:2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile
CAS No:1226458-01-0
MF:C18H10Cl2F3N3S
MW:428.25831079483
CID:6621297
PubChem ID:49672625

2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile
    • F2964-3459
    • AKOS024478174
    • 2-[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetonitrile
    • 1226458-01-0
    • 2-{[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetonitrile
    • Inchi: 1S/C18H10Cl2F3N3S/c19-14-5-4-11(8-15(14)20)16-10-25-17(27-7-6-24)26(16)13-3-1-2-12(9-13)18(21,22)23/h1-5,8-10H,7H2
    • InChI Key: BMCBOLGEZPLVAB-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C1=CN=C(N1C1C=CC=C(C(F)(F)F)C=1)SCC#N)Cl

Computed Properties

  • Exact Mass: 426.9924584g/mol
  • Monoisotopic Mass: 426.9924584g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 556
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.1
  • Topological Polar Surface Area: 66.9Ų

2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2964-3459-1mg
2-{[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetonitrile
1226458-01-0 90%+
1mg
$54.0 2023-11-21
Life Chemicals
F2964-3459-10mg
2-{[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetonitrile
1226458-01-0 90%+
10mg
$79.0 2023-11-21
Life Chemicals
F2964-3459-25mg
2-{[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetonitrile
1226458-01-0 90%+
25mg
$109.0 2023-11-21
Life Chemicals
F2964-3459-3mg
2-{[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetonitrile
1226458-01-0 90%+
3mg
$63.0 2023-11-21
Life Chemicals
F2964-3459-15mg
2-{[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetonitrile
1226458-01-0 90%+
15mg
$89.0 2023-11-21
Life Chemicals
F2964-3459-20mg
2-{[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetonitrile
1226458-01-0 90%+
20mg
$99.0 2023-11-21
Life Chemicals
F2964-3459-5μmol
2-{[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetonitrile
1226458-01-0 90%+
5μmol
$63.0 2023-11-21
Life Chemicals
F2964-3459-4mg
2-{[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetonitrile
1226458-01-0 90%+
4mg
$66.0 2023-11-21
Life Chemicals
F2964-3459-40mg
2-{[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetonitrile
1226458-01-0 90%+
40mg
$140.0 2023-11-21
Life Chemicals
F2964-3459-20μmol
2-{[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetonitrile
1226458-01-0 90%+
20μmol
$79.0 2023-11-21

Additional information on 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile

Comprehensive Analysis of 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile (CAS No. 1226458-01-0)

The compound 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile (CAS No. 1226458-01-0) is a highly specialized imidazole derivative with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a 3,4-dichlorophenyl and 3-(trifluoromethyl)phenyl moiety, contributes to its diverse reactivity and applications. Researchers are increasingly interested in this compound due to its role in drug discovery and material science, particularly in the development of novel bioactive molecules.

In recent years, the demand for imidazole-based compounds has surged, driven by their versatility in medicinal chemistry. The presence of a thioacetonitrile group in CAS No. 1226458-01-0 enhances its ability to interact with biological targets, making it a promising candidate for enzyme inhibition studies. This aligns with current trends in precision medicine, where researchers seek compounds with high selectivity and minimal side effects. Additionally, the trifluoromethyl group is a key feature in many FDA-approved drugs, further highlighting the compound's relevance.

From a synthetic perspective, 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile offers intriguing possibilities for structure-activity relationship (SAR) studies. Its heterocyclic core allows for modular modifications, enabling researchers to fine-tune properties such as solubility, stability, and binding affinity. This adaptability is critical in addressing challenges like drug resistance, a hot topic in infectious disease and oncology research. The compound's CAS No. 1226458-01-0 is frequently cited in patents related to kinase inhibitors and GPCR modulators, underscoring its industrial importance.

Environmental and green chemistry considerations are also shaping the discourse around this compound. The dichlorophenyl and trifluoromethyl groups, while pharmacologically beneficial, raise questions about biodegradability and eco-toxicity. As sustainability becomes a priority, synthetic routes for CAS No. 1226458-01-0 are being optimized to reduce waste and energy consumption. This reflects broader industry shifts toward green synthesis and circular economy principles, topics frequently searched in academic and industrial databases.

Analytical characterization of 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile relies heavily on advanced techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are essential for preclinical studies. The growing integration of AI-driven drug design tools has further accelerated research on this molecule, with machine learning models predicting its interactions with biological systems. Such innovations are frequently discussed in scientific forums and conferences, making CAS No. 1226458-01-0 a recurring subject in cutting-edge research.

In conclusion, 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile represents a fascinating intersection of chemical innovation and applied science. Its multifaceted applications—from pharmaceutical development to sustainable chemistry—make it a compound of enduring interest. As research continues to uncover its full potential, CAS No. 1226458-01-0 will likely remain a focal point in both academic and industrial settings, addressing some of the most pressing challenges in modern science.

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